2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid typically involves the bromination of benzo[d]oxazole derivatives followed by the introduction of an acrylic acid moiety. One common method involves the bromination of benzo[d]oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting bromomethyl derivative can then be reacted with acrylic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with Grignard reagents can produce alcohol derivatives .
Scientific Research Applications
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of a bromine atom.
2-(Methyl)benzo[d]oxazole: Lacks the halogen atom, making it less reactive in substitution reactions.
Benzo[d]oxazole-4-acrylic acid:
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid is unique due to the presence of both the bromomethyl and acrylic acid moieties, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
(E)-3-[2-(bromomethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO3/c12-6-9-13-11-7(4-5-10(14)15)2-1-3-8(11)16-9/h1-5H,6H2,(H,14,15)/b5-4+ |
InChI Key |
WYUIRYAGIWDACQ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=N2)CBr)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CBr)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.